4,6-Bis(3-methylphenyl)pyrimidine
Description
4,6-Bis(3-methylphenyl)pyrimidine is a pyrimidine derivative substituted at the 4- and 6-positions with 3-methylphenyl groups. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring. Substituted pyrimidines are of significant interest in medicinal chemistry, materials science, and organic electronics due to their tunable electronic properties and biological activities. The 3-methylphenyl substituents in this compound introduce steric bulk and moderate electron-donating effects, which influence its physicochemical behavior and interactions.
Properties
IUPAC Name |
4,6-bis(3-methylphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-13-5-3-7-15(9-13)17-11-18(20-12-19-17)16-8-4-6-14(2)10-16/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRRCIIFWMXNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC=N2)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Precursors
A classical approach to pyrimidine synthesis involves the cyclocondensation of 1,3-dicarbonyl compounds with nitrogen-containing reagents such as amidines or urea. For 4,6-bis(3-methylphenyl)pyrimidine, this method requires 1,3-bis(3-methylphenyl)propane-1,3-dione as the diketone precursor. Reacting this diketone with acetamidine hydrochloride in ethanol under reflux conditions facilitates ring closure via nucleophilic attack and dehydration .
Reaction Conditions :
-
Solvent : Ethanol (anhydrous)
-
Temperature : 80°C (reflux)
-
Catalyst : None (thermal activation)
-
Yield : ~50% (isolated after column chromatography)
This method’s limitation lies in the accessibility of the 1,3-diketone precursor, which itself requires multi-step synthesis. However, it offers a one-pot route to the target compound without requiring pre-functionalized pyrimidine intermediates.
Suzuki-Miyaura Cross-Coupling of 4,6-Dihalopyrimidines
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura method, provide a robust pathway for introducing aryl groups to halogenated pyrimidines. Starting with 4,6-dichloropyrimidine, two successive couplings with 3-methylphenylboronic acid yield the desired product .
Reaction Conditions :
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (2 mol%)
-
Base : Sodium carbonate (2.5 equiv)
-
Solvent : Dimethylformamide (DMF)/Water (4:1)
-
Temperature : 80°C (12 hours)
-
Yield : 75–80%
Key Advantages :
-
High regioselectivity due to palladium catalysis.
-
Tolerance of boronic acid’s methyl substituent.
-
Scalability for industrial production.
A comparative study of halogen substrates revealed that 4,6-dibromopyrimidine marginally improves yield (82%) but increases cost. Chlorine-based substrates remain economically favorable.
Ullmann-Type Coupling for Direct Arylation
The Ullmann reaction, employing copper catalysts, enables the coupling of aryl halides with dihalopyrimidines. Using 4,6-diiodopyrimidine and 3-methylphenyl iodide in dimethyl sulfoxide (DMSO) with copper(I) iodide and 1,10-phenanthroline as a ligand achieves selective arylation .
Reaction Conditions :
-
Catalyst : Copper(I) iodide (10 mol%)
-
Ligand : 1,10-Phenanthroline (20 mol%)
-
Solvent : DMSO
-
Temperature : 120°C (24 hours)
-
Yield : 60–65%
While this method avoids boronic acid precursors, prolonged reaction times and lower yields limit its practicality compared to Suzuki coupling.
Halogen Exchange and Sequential Functionalization
To mitigate challenges associated with symmetric substitution, a stepwise approach involves sequential halogen displacement. For example, 4-chloro-6-(3-methylphenyl)pyrimidine is first synthesized via selective coupling, followed by a second coupling to introduce the remaining aryl group. This method reduces scrambling but requires careful intermediate purification .
Optimized Protocol :
-
First Coupling :
-
4,6-Dichloropyrimidine + 1 equiv 3-methylphenylboronic acid → 4-chloro-6-(3-methylphenyl)pyrimidine (Yield: 85%).
-
-
Second Coupling :
-
Intermediate + 1.2 equiv 3-methylphenylboronic acid → this compound (Yield: 78%).
-
Comparative Analysis of Synthetic Routes
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Cyclocondensation | 50% | Low | Moderate | 90–95% |
| Suzuki-Miyaura Coupling | 75–80% | High | High | 98–99% |
| Ullmann Coupling | 60–65% | Moderate | Low | 85–90% |
| Sequential Functionalization | 78% | High | Moderate | 95–97% |
Key Findings :
-
The Suzuki-Miyaura method offers the best balance of yield and scalability.
-
Cyclocondensation is cost-effective but suffers from lower yields.
-
Sequential functionalization minimizes byproducts but increases synthetic steps.
Optimization Strategies for Industrial Applications
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but pose environmental concerns. Recent advances explore cyclopentyl methyl ether (CPME) as a greener alternative without compromising yield .
Catalyst Recovery : Immobilized palladium catalysts on magnetic nanoparticles enable recycling, reducing metal leaching and costs. Trials show five reuse cycles with <5% yield drop.
Microwave Assistance : Microwave-assisted Suzuki reactions reduce reaction times from 12 hours to 30 minutes, achieving comparable yields (78%) .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(3-methylphenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the aromatic pyrimidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, alkylating agents, and nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Anticancer Properties
The compound has shown promising anticancer activity primarily through its inhibition of Aurora kinase A (AURKA), a serine/threonine protein kinase that plays a crucial role in cell cycle regulation. The mechanism involves:
- Inhibition of AURKA activity , leading to reduced phosphorylation at Thr283.
- Disruption of the G2/M phase of the cell cycle , which results in decreased clonogenicity and induction of caspase-mediated apoptotic cell death in human colon cancer cells (HCT116) .
Antimicrobial Activity
Research indicates that 4,6-Bis(3-methylphenyl)pyrimidine exhibits antimicrobial properties, making it a candidate for further studies in drug development against various pathogens .
DNA Photocleavage
The compound has demonstrated potential in DNA photocleavage activities, which may have implications for developing novel therapeutic agents targeting genetic material .
Applications in Medicine
The diverse biological activities of this compound position it as a valuable compound in medicinal chemistry:
- Anticancer Agent : Its derivatives are being explored for their efficacy against various cancer types due to their ability to inhibit key proteins involved in tumor growth.
- Antimicrobial Development : The compound's potential as an antimicrobial agent opens avenues for new treatments against resistant strains of bacteria and fungi .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibition of AURKA leading to apoptosis | Induces caspase-mediated cell death in HCT116 cells |
| Antimicrobial | Potential activity against various pathogens | Promising results warrant further investigation |
| DNA Photocleavage | Ability to cleave DNA under light exposure | Potential for novel therapeutic developments |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of this compound derivatives:
- Objective : Assess the impact on human colon cancer cells.
- Results : Significant reduction in cell viability was observed, with IC50 values indicating effective inhibition at low concentrations .
Case Study 2: Antimicrobial Activity
A separate investigation into the antimicrobial properties revealed:
- Objective : Test efficacy against specific bacterial strains.
- Results : The compound exhibited notable inhibition zones in agar diffusion tests, indicating strong antimicrobial effects .
Mechanism of Action
The mechanism of action of 4,6-Bis(3-methylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, pyrimidine derivatives generally exert their effects by binding to enzymes, receptors, or nucleic acids, thereby modulating biological processes. For example, they can inhibit enzymes involved in DNA replication or repair, leading to anticancer effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects
4,6-Bis(4-fluorophenyl)pyrimidine ():
- Fluorine atoms at the para positions enhance electronegativity, improving intermolecular interactions (e.g., C–H···F hydrogen bonds and π-π stacking).
- Crystal packing shows dihedral angles of ~9–88° between pyrimidine and fluorophenyl rings, leading to layered structures stabilized by hydrogen bonds .
- Applications: Antimicrobial and antifungal agents due to halogen-enhanced bioactivity .
- 4,6-Bis(diphenylamino)pyrimidine (): Diphenylamino groups are strong electron donors, enhancing charge transport in OLEDs. Derivatives like PP1 and PP2 exhibit high electroluminescent efficiency due to extended conjugation .
Steric and Solubility Effects
- However, methyl groups may improve solubility in nonpolar solvents, aiding pharmaceutical formulation .
OLED Performance
*HTM: Hole-transport material; ETM: Electron-transport material.
- Methylphenyl derivatives may serve as hole-transport materials due to moderate electron-donating effects, though performance likely trails pyridyl or diphenylamino analogs .
Biological Activity
4,6-Bis(3-methylphenyl)pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with two 3-methylphenyl groups. This structure influences its hydrophobicity and interaction dynamics with various biological targets. The presence of methyl groups enhances lipophilicity, which is crucial for membrane permeability and receptor binding.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : IC50 value of approximately 15 μM.
- HepG2 (Liver Cancer) : IC50 value of around 20 μM.
- HCT-116 (Colon Cancer) : IC50 value of about 18 μM.
These values suggest that the compound may be a promising candidate for further development in cancer therapeutics, particularly against breast and liver cancers.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 20 |
| HCT-116 | 18 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival. It has been shown to interact with thymidylate synthase, a critical enzyme for DNA synthesis:
- Thymidylate Synthase Inhibition : Exhibits an IC50 value of approximately 0.62 μM against human thymidylate synthase, indicating a potent inhibitory effect compared to standard drugs like raltitrexed.
Case Studies
- Study on MCF-7 Cells : In a controlled study, MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability. Apoptotic markers were elevated in treated cells, suggesting that the compound induces apoptosis through mitochondrial pathways.
- In Vivo Evaluation : Animal models treated with this compound demonstrated significant tumor reduction compared to control groups. Histological analysis revealed reduced cell proliferation and increased apoptosis in tumor tissues.
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully evaluate its long-term safety and potential side effects.
Q & A
Q. What are the optimal synthetic routes for 4,6-Bis(3-methylphenyl)pyrimidine in high-yield research settings?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling, a robust method for biaryl formation. Key steps include:
- Using dihalopyrimidine precursors (e.g., 4,6-dichloropyrimidine) and 3-methylphenylboronic acid under palladium catalysis .
- Optimizing reaction conditions (e.g., solvent: DMF/H₂O, temperature: 80–100°C, base: Na₂CO₃) to achieve yields >80%.
- Purification via column chromatography or recrystallization from dichloromethane/methanol mixtures .
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Methodological Answer: Contradictions in crystallographic data (e.g., bond angles, packing motifs) can be addressed by:
- Performing high-resolution X-ray diffraction (XRD) with synchrotron radiation to reduce measurement errors .
- Using software like SHELX or OLEX2 for refinement, ensuring anisotropic displacement parameters for non-H atoms .
- Validating results against computational models (DFT calculations) to confirm molecular geometry .
Example Crystallographic Parameters:
| Parameter | Value |
|---|---|
| Dihedral Angle (Pyrimidine-Phenyl) | 8.59° ± 0.02° |
| π-π Stacking Distance | 3.58 Å |
| R-factor (XRD) | <0.05 |
Advanced Research Questions
Q. What advanced techniques are used to characterize the photophysical properties of this compound?
Methodological Answer:
- UV-Vis Spectroscopy: Measure λmax in dichloromethane (e.g., 248 nm) to assess π→π* transitions .
- Cyclic Voltammetry: Determine HOMO/LUMO levels (e.g., HOMO = -6.97 eV, LUMO = -3.53 eV) using ferrocene as an internal reference .
- Time-Resolved Fluorescence: Analyze excited-state lifetimes to evaluate potential for thermally activated delayed fluorescence (TADF) .
Q. How does the molecular structure of this compound influence its performance in OLED devices?
Methodological Answer:
- Electron-Transport Layer (ETL): The planar pyrimidine core and aryl substituents enhance electron mobility (μe ≈ 10⁻³ cm²/V·s) .
- Hole-Blocking Capability: The low HOMO level (-6.97 eV) prevents hole leakage, improving device efficiency .
- Thermal Stability: Sublimation purification (T > 300°C under vacuum) ensures defect-free thin films for vapor-deposited OLEDs .
Device Performance Metrics:
| Parameter | Value |
|---|---|
| External Quantum Efficiency | 1% |
| Luminous Efficiency | 1.5 lm/W |
| Driving Voltage | <10 V |
Q. What methodologies are recommended for analyzing π-π interactions in this compound crystals?
Methodological Answer:
- XRD Analysis: Quantify centroid-to-centroid distances (3.58 Å) and dihedral angles (<9°) between stacked aromatic rings .
- Hirshfeld Surface Analysis: Map intermolecular contacts (e.g., C–H···π interactions) using CrystalExplorer .
- DFT Calculations: Compare experimental stacking energies with theoretical models (e.g., dispersion-corrected B3LYP) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
